1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea
Description
This urea-based compound features a pyridinone core substituted with a 3,4-dichlorobenzyl group at the N1 position and a 3-(trifluoromethyl)phenyl moiety at the urea’s distal nitrogen.
Properties
IUPAC Name |
1-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2F3N3O2/c21-15-7-6-12(9-16(15)22)11-28-8-2-5-17(18(28)29)27-19(30)26-14-4-1-3-13(10-14)20(23,24)25/h1-10H,11H2,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFMCCLBCVDCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3,4-dichlorophenylmethyl ketone and 3-(trifluoromethyl)phenyl isocyanate. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby exerting its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Electron-Withdrawing Groups : The 3,4-dichloro and trifluoromethyl substituents in the target compound likely enhance binding to hydrophobic pockets in biological targets compared to simpler aryl groups (e.g., phenyl or methoxyphenyl in 11l) .
- Synthetic Accessibility : Yields for analogous ureas in range from 83–88%, suggesting that the target compound could be synthesized efficiently using similar coupling strategies .
Physicochemical Properties
Table 2: Thermal and Spectral Data for Selected Ureas
Key Observations :
- Melting Points : Ureas with halogenated aryl groups (e.g., 11d, 18b) exhibit higher melting points (>200°C) due to strong intermolecular hydrogen bonding and crystal packing, suggesting similar thermal stability for the target compound .
- Spectral Consistency : The target compound’s NMR and IR profiles are expected to align with analogs, showing characteristic urea NH signals and aryl proton resonances .
Metabolic and Toxicity Considerations
- Chlorine Substituents : While improving binding affinity, dichlorophenyl groups may raise toxicity concerns due to bioaccumulation risks, as seen in other halogenated pharmaceuticals .
Biological Activity
1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a pyridinone core substituted with a dichlorophenyl group and a trifluoromethyl phenyl group. These substitutions are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H13Cl2F3N2O |
| Molecular Weight | 441.231 g/mol |
| IUPAC Name | 1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea |
| CAS Number | 400084-73-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the dichlorophenyl and trifluoromethyl groups enhances its affinity for these targets, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cell proliferation and apoptosis.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for cellular function.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:
- Jurkat Cells : Exhibited significant cytotoxicity with an IC50 comparable to standard chemotherapeutics like doxorubicin .
- HT29 Cells : Displayed effective growth inhibition, indicating potential for colorectal cancer treatment .
Antimicrobial Activity
The compound also shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Immunomodulatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been noted for its immunomodulatory effects. It can enhance or suppress immune responses depending on the context, making it a candidate for further research in immunotherapy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific structural features are crucial for the biological activity of this compound:
- Dichlorophenyl Group : Essential for enhancing cytotoxicity.
- Trifluoromethyl Group : Increases lipophilicity, aiding in better membrane permeability.
- Pyridinone Core : Critical for enzyme interaction and inhibition.
Study 1: Anticancer Efficacy
A recent study investigated the efficacy of this compound against various cancer cell lines. Results showed that it induced apoptosis through the activation of caspase pathways, demonstrating its potential as a lead compound in cancer therapy .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains. It exhibited significant activity with minimum inhibitory concentrations (MIC) lower than many existing antibiotics, indicating its potential as a new antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
